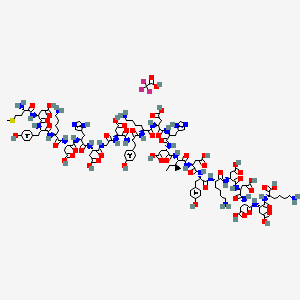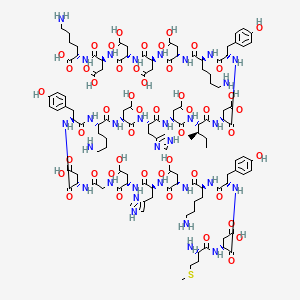
Prostate Specific Antigen (146-154)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate Specific Antigen
科学的研究の応用
Forensic and Tumor Marker Applications
PSA, a glycoprotein produced exclusively by prostatic tissue, is crucial in forensic science and as a tumor marker for prostatic cancer. Its tissue specificity allows for its use in forensic investigations. Clinically, PSA has displaced prostatic acid phosphatase (PAP) for diagnosing and monitoring prostate cancer due to its greater sensitivity. It is particularly effective for monitoring therapy post-prostatectomy, as undetectable PSA levels post-surgery indicate complete removal of the prostate gland. However, its specificity in distinguishing between prostatic cancer and benign prostatic hypertrophy is limited due to overlapping PSA values in both conditions (Armbruster, 1993).
PSA and Prostate Cancer Management
PSA is extensively used in prostate cancer management, from early detection to monitoring treatment response. It has reshaped prostate cancer diagnosis, enabling the detection of smaller, localized tumors. The rise of PSA testing has spurred controversy due to over-diagnosis of potentially non-threatening cancers and its limitations in specificity and sensitivity. Nevertheless, PSA remains the most commonly used serum marker for prostate cancer (Kantoff & Talcott, 1994).
PSA in Advanced Prostate Cancer
The role of PSA in advanced prostate cancer includes monitoring disease progression and response to treatment. For instance, a decline in PSA levels can indicate an effective response to cytotoxic therapy in hormone-refractory prostate cancer. The correlation between PSA level changes and survival rates in advanced prostate cancer highlights its utility as a significant biomarker (Smith et al., 1998).
PSA Kinetics
Understanding PSA kinetics, especially in localized and advanced prostate cancer, is critical for effective disease management. PSA kinetics research has evolved significantly, offering insights beyond single PSA measurements. This area of study focuses on early cancer detection and predicting patient outcomes, addressing the limitations of PSA as a diagnostic tool (Fitzpatrick et al., 2009).
PSA and Immunotherapy
PSA also plays a role in prostate cancer immunotherapy. As a serological biomarker, it aids in the detection of prostate cancer, guiding the development of monoclonal antibody therapies and cancer vaccines targeting antigens expressed in prostate and other cancers. This approach is pivotal in treating patients with advanced stage prostate cancer (Saffran et al., 2004).
PSA-Targeted Therapeutics
Recent advancements include PSA-targeted therapies, such as antibody-drug conjugates and radiopharmaceuticals, offering promising avenues for prostate cancer treatment. These novel therapies, focusing on prostate-specific antigens, have shown significant potential in pre-clinical and clinical trials (Ma et al., 2006).
特性
配列 |
KLQCVDLHV |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Prostate Specific Antigen (146-154) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
